molecular formula C6H10N4O2 B3264339 2-amino-L-histidine CAS No. 39037-22-4

2-amino-L-histidine

Cat. No. B3264339
CAS RN: 39037-22-4
M. Wt: 170.17 g/mol
InChI Key: UYEGXSNFZXWSDV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-L-histidine, also referred to as L-histidine, is an amino acid that was discovered back in 1896 . It is usually referred to as a semi-essential amino acid because it is nonessential in adults but is essential in the diet of infants and individuals with uremia - a kidney disorder . Our body mostly needs Histidine to regulate and to utilize essential trace elements like iron, copper, molybdenum, zinc, and manganese .


Synthesis Analysis

L-histidine biosynthesis is embedded in an intertwined metabolic network which renders microbial overproduction of this amino acid challenging . The engineered strains produced L-histidine, equimolar amounts of glycine, and possessed heavily decreased intracellular adenylate concentrations, despite a stable adenylate energy charge .


Molecular Structure Analysis

The monoclinic L-histidine crystal is critical for protein structure and function and is also found in the myelin of brain nerve cells . Our findings indicate that the L-histidine crystal has an insulating band gap of approximately 4.38 eV .


Physical And Chemical Properties Analysis

The monoclinic L-histidine crystal is critical for protein structure and function and is also found in the myelin of brain nerve cells . Our findings indicate that the L-histidine crystal has an insulating band gap of approximately 4.38 eV .

Scientific Research Applications

1. Metabolic and Physiological Importance

2-Amino-L-histidine, commonly known as L-histidine, plays a significant role in various metabolic and physiological processes. It is essential for proton buffering, metal ion chelation, scavenging of reactive oxygen and nitrogen species, and erythropoiesis. L-histidine's unique chemical properties and physiological functions underpin the theoretical rationale for its supplementation in various conditions including cardiac surgery, neurological disorders, and metabolic syndromes (Holeček, 2020).

2. Applications in Peptide-Based Medicinal Chemistry

L-histidine shows diverse applications when subjected to synthetic modifications. These modifications extend its utility from biological activities to catalysis, nanotechnology, and polymer chemistry. Modified histidines are vital in developing bioactive peptides with enhanced drug-likeness, showcasing L-histidine's importance in peptide-based medicinal chemistry and drug discovery (Sharma et al., 2023).

3. Detection and Sensing Applications

L-histidine is employed in the development of dual-emission ratiometric fluorescent sensors for sensitive detection of various compounds. For instance, its utilization in sensors like CdTe@ZIF-365 demonstrates its capability as a bi-functional ratiometric sensor for detecting L-histidine and Cu2+ with high sensitivity and selectivity (Wang et al., 2020).

4. Microbial Fermentation and Industrial Production

Engineered Escherichia coli has been used to overproduce L-histidine from glucose, demonstrating L-histidine's potential for large-scale production through microbial fermentation. This method shows promising strategies for industrial production of L-histidine and related bioproducts (Wu et al., 2020).

5. Analytical and Diagnostic Applications

The development of molecularly imprinted polymer (MIP) films for chiral detection of L-histidine using organic electrochemical transistor (OECT) sensors highlights its significance in analytical methods. Such biosensors, capable of differentiating between L-histidine and its enantiomers, are important for clinical diagnostics and bioanalytical applications (Zhang et al., 2018).

properties

IUPAC Name

(2S)-2-amino-3-(2-amino-1H-imidazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c7-4(5(11)12)1-3-2-9-6(8)10-3/h2,4H,1,7H2,(H,11,12)(H3,8,9,10)/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEGXSNFZXWSDV-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)N)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=N1)N)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39037-22-4
Record name 2-Aminohistidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-L-histidine
Reactant of Route 2
2-amino-L-histidine
Reactant of Route 3
2-amino-L-histidine
Reactant of Route 4
2-amino-L-histidine
Reactant of Route 5
2-amino-L-histidine
Reactant of Route 6
2-amino-L-histidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.